Cas no 618862-13-8 (2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide)
![2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide structure](https://it.kuujia.com/scimg/cas/618862-13-8x500.png)
618862-13-8 structure
Nome del prodotto:2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetamide, N,N'-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylene]bis[2-chloro-
- SR-01000012789
- N,N'-((4-(isopentyloxy)-3-methoxyphenyl)methylene)bis(2-chloroacetamide)
- F1460-0158
- AKOS002720872
- 2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide
- 618862-13-8
- SR-01000012789-1
- 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide
-
- Inchi: 1S/C17H24Cl2N2O4/c1-11(2)6-7-25-13-5-4-12(8-14(13)24-3)17(20-15(22)9-18)21-16(23)10-19/h4-5,8,11,17H,6-7,9-10H2,1-3H3,(H,20,22)(H,21,23)
- Chiave InChI: JHOGQCNODWCUKD-UHFFFAOYSA-N
- Sorrisi: C(NC(=O)CCl)(NC(=O)CCl)C1=CC=C(OCCC(C)C)C(OC)=C1
Proprietà calcolate
- Massa esatta: 390.1113126g/mol
- Massa monoisotopica: 390.1113126g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 10
- Complessità: 406
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 76.7Ų
Proprietà sperimentali
- Densità: 1.216±0.06 g/cm3(Predicted)
- Punto di ebollizione: 616.8±55.0 °C(Predicted)
- pka: 11.47±0.46(Predicted)
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1460-0158-20μmol |
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide |
618862-13-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1460-0158-40mg |
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide |
618862-13-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1460-0158-5μmol |
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide |
618862-13-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1460-0158-25mg |
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide |
618862-13-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1460-0158-2mg |
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide |
618862-13-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1460-0158-2μmol |
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide |
618862-13-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1460-0158-3mg |
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide |
618862-13-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1460-0158-15mg |
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide |
618862-13-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1460-0158-50mg |
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide |
618862-13-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1460-0158-5mg |
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide |
618862-13-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide Letteratura correlata
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
618862-13-8 (2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide) Prodotti correlati
- 2411591-85-8((1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol)
- 2228590-65-4(4-(2,3-dihydro-1-benzofuran-7-yl)-1H-pyrazole)
- 1326872-08-5(3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione)
- 2171989-11-8(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopentane-1-carboxylic acid)
- 1409950-67-9(1-Chloro-7-fluoro-5-methoxyisoquinoline)
- 845666-90-2(3-ethyl-9-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)
- 497060-14-7(1-(2H-1,3-benzodioxol-5-yl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one)
- 2228304-46-7(1-1-(3-methylpyridin-2-yl)cyclopropylethan-1-ol)
- 1799439-12-5(4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole)
- 167960-10-3(1-ethenyl-3-(methylsulfanyl)benzene)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
